

Pteropterin Monohydrate: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Pteropterin monohydrate

Cat. No.: B610332

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteropterin, also known as pteroyl- γ -glutamyl- γ -glutamylglutamic acid or Teropterin, is a folate analog characterized by the presence of three glutamic acid residues in its structure.^[1] As an antimetabolite, it has been investigated for its potential antineoplastic properties, functioning through the inhibition of folate-dependent enzymes.^{[1][2]} This technical guide provides an in-depth overview of the known physical and chemical properties of Pteropterin, with a focus on its monohydrate form where data is available. The information presented herein is intended to support research and development activities involving this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Pteropterin. It is important to note that while the monohydrate is a common form, much of the publicly available quantitative data does not specify the hydration state and may refer to the anhydrous form.

Table 1: General and Chemical Properties of Pteropterin

Property	Value	Reference(s)
IUPAC Name	(2S)-2-[[[(4S)-4-[[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid	[1]
Synonyms	Pteroyl-γ-glutamyl-γ-glutamylglutamic acid, Pteroyltriglutamic acid, PTGA, Teropterin	[1]
Molecular Formula	C29H35N9O13 (monohydrate)	[3]
C29H33N9O12 (anhydrous)	[4]	
Molecular Weight	717.64 g/mol (monohydrate)	[3]
699.63 g/mol (anhydrous)	[4][5]	
CAS Number	6164-84-7 (hydrate)	[3][5]
89-38-3 (anhydrous)	[1][4][5]	

Table 2: Physical Properties of Pteropterin

Property	Value	Conditions	Reference(s)
Appearance	Crystalline solid.	-	[4]
Melting Point	>300 °C (decomposes)	Not specified	[6]
Solubility	Water: 0.10 mg/mL	5 °C	[4]
	Water: 3.00 mg/mL	80 °C	[4]
Soluble in NaOH solutions	-	[4]	
Poorly soluble in most organic solvents	-	[6]	

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of **Pteropterin monohydrate**. The following sections provide methodologies for key analytical techniques, adapted from general procedures for pteridine compounds and folic acid analogs.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal decomposition profile of **Pteropterin monohydrate**.

Methodology:

- Accurately weigh 2-5 mg of **Pteropterin monohydrate** into a standard aluminum DSC pan.
- Seal the pan hermetically or use a pinhole lid to allow for the escape of water vapor. A hermetically sealed pan will show the dehydration and subsequent melting/decomposition, while a pinhole lid will primarily show the dehydration event followed by the thermal behavior of the anhydrous form.
- Place the sample pan and an empty reference pan into the DSC instrument.

- Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
- Record the heat flow as a function of temperature. The endothermic peak corresponding to the loss of water will indicate the dehydration temperature, and subsequent sharp endothermic or exothermic peaks will indicate melting and/or decomposition.^{[7][8]}

Analysis of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and assess the thermal stability of **Pteropterin monohydrate**.

Methodology:

- Accurately weigh 5-10 mg of **Pteropterin monohydrate** into a TGA sample pan.
- Place the pan into the TGA furnace.
- Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Continuously monitor the sample weight as a function of temperature.
- The initial weight loss should correspond to the loss of one mole of water per mole of Pteropterin. Subsequent weight losses at higher temperatures indicate decomposition.^[7]

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **Pteropterin monohydrate** sample and quantify its concentration.

Methodology:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer, pH 6.0).^{[9][10]}

- **Standard Solution Preparation:** Accurately weigh a known amount of **Pteropterin monohydrate** reference standard and dissolve it in a suitable solvent (e.g., the mobile phase or a dilute basic solution) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve a weighed amount of the **Pteropterin monohydrate** sample in the same solvent as the standard to a concentration within the calibration range.
- **Chromatographic Conditions:**
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).[9]
 - Flow Rate: 1.0 mL/min.[9][10]
 - Detection: UV detector at a wavelength of approximately 280 nm or 350 nm, which are common absorption maxima for pteridine compounds.[2]
 - Injection Volume: 10-20 μ L.
- **Analysis:** Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by the area percentage of the main peak and quantify the concentration by comparing the peak area to the calibration curve.

Structural Elucidation by UV-Visible and NMR Spectroscopy

2.4.1. UV-Visible Spectroscopy

Objective: To determine the UV-Visible absorption spectrum and identify the absorption maxima (λ_{max}) of **Pteropterin monohydrate**.

Methodology:

- Prepare a dilute solution of **Pteropterin monohydrate** in a suitable solvent (e.g., 0.1 M NaOH or a phosphate buffer of a specific pH). The concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 - 0.8 AU).

- Use the same solvent as a blank reference.
- Scan the absorbance of the solution over a wavelength range of 200-400 nm.
- Record the wavelengths of maximum absorbance (λ_{max}). Pteridine derivatives typically exhibit characteristic absorption peaks in this region.[\[2\]](#)

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ^1H and ^{13}C NMR spectra for structural confirmation of **Pteropterin monohydrate**.

Methodology:

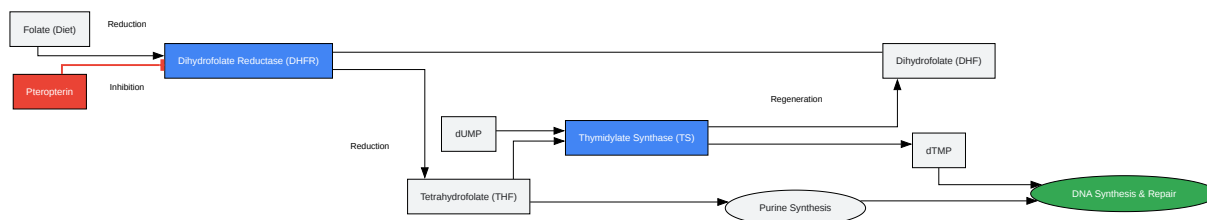
- Dissolve an appropriate amount of **Pteropterin monohydrate** (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O with a small amount of NaOD to aid solubility).
- Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
- Transfer the solution to an NMR tube.
- Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ^1H), and coupling patterns to confirm the molecular structure.[\[11\]](#)[\[12\]](#)

Signaling Pathway and Experimental Workflows

Signaling Pathway: Inhibition of Folate Metabolism

Pteropterin, as a folic acid antagonist, exerts its biological effects by interfering with the folate metabolic pathway. A crucial enzyme in this pathway is Dihydrofolate Reductase (DHFR), which is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. By inhibiting DHFR, Pteropterin depletes the intracellular pool

of THF, thereby disrupting DNA synthesis and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2][4]

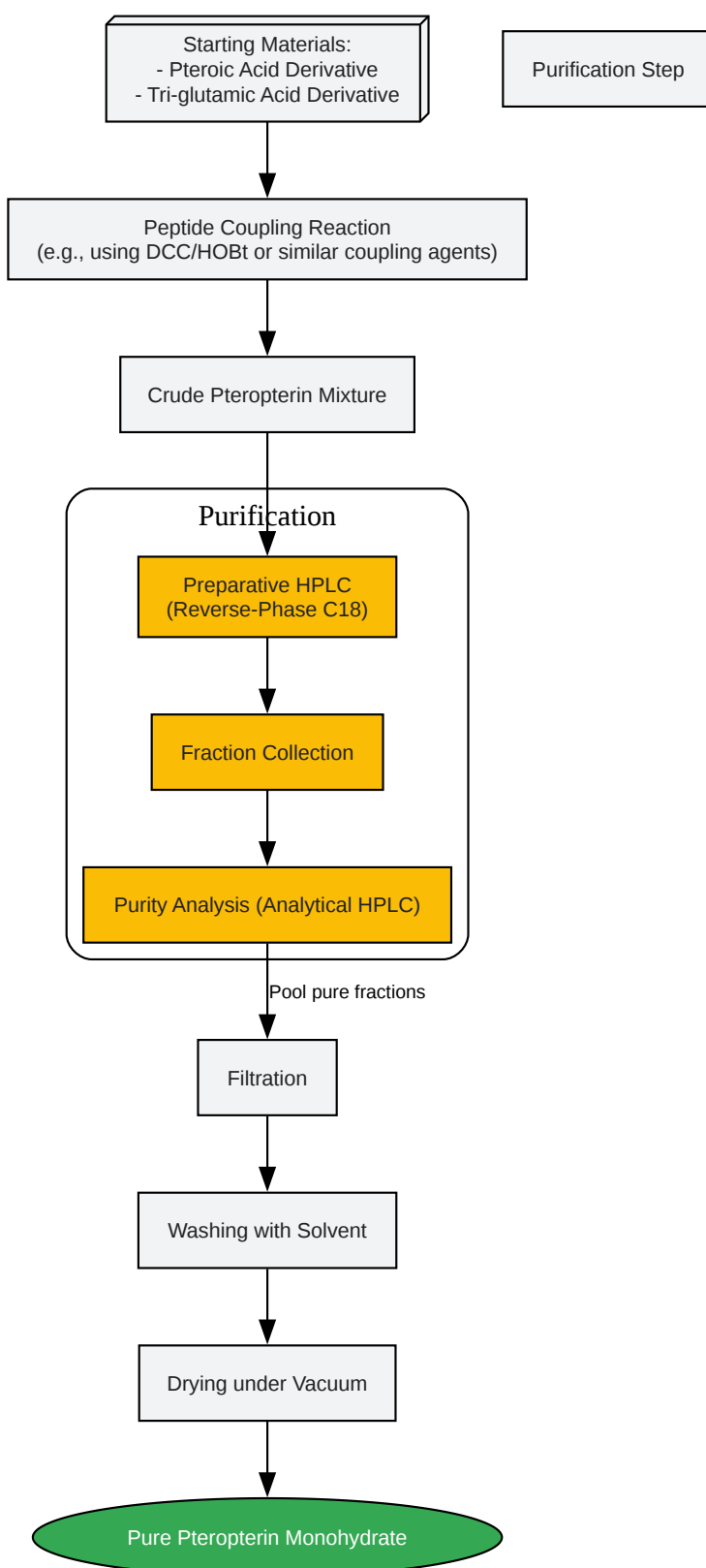


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Caption: Inhibition of the folate pathway by Pteropterin.

Experimental Workflow: Synthesis and Purification of Pteropterin

The synthesis of Pteropterin (pteroyl- γ -glutamyl- γ -glutamylglutamic acid) involves the coupling of a pteridine moiety with a tri-glutamic acid side chain. A generalized workflow for its synthesis and subsequent purification is outlined below. This process is based on established methods for the synthesis of related pteroylpolyglutamates.

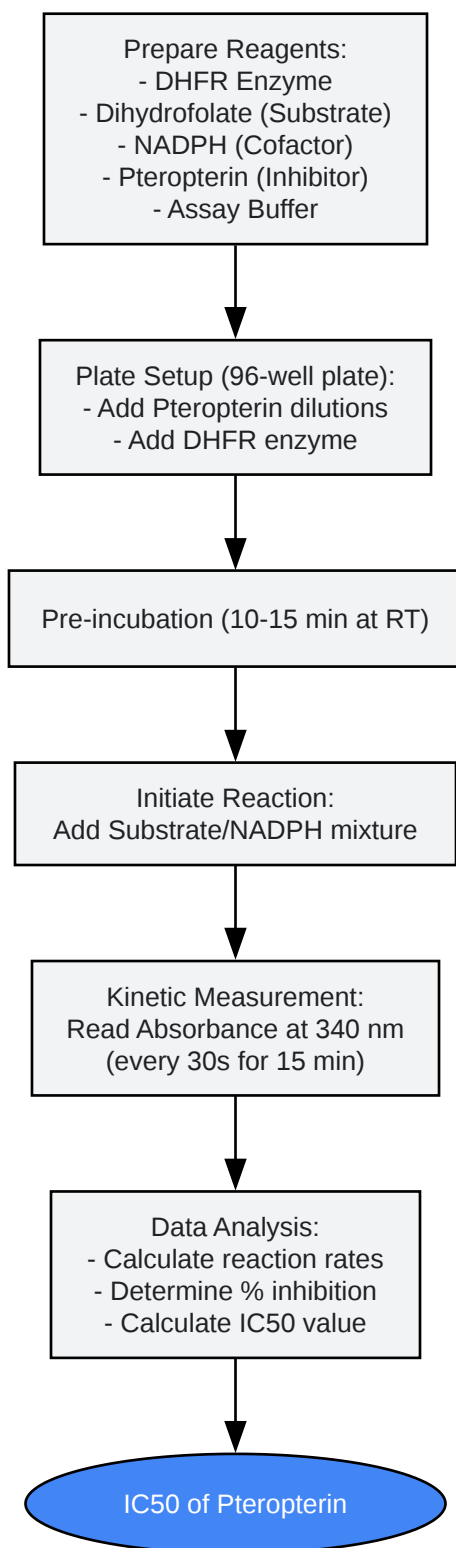


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Caption: Generalized workflow for the synthesis and purification of Pteropterin.

Experimental Workflow: Dihydrofolate Reductase (DHFR) Inhibition Assay

To assess the inhibitory activity of Pteropterin on its primary target, a DHFR inhibition assay can be performed. This assay typically measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of dihydrofolate.



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